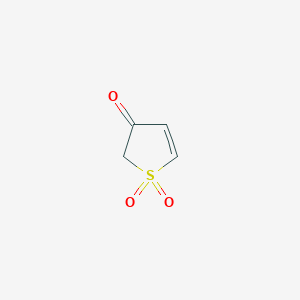

2,3-dihydro-1lambda6-thiophene-1,1,3-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dihydro-1lambda6-thiophene-1,1,3-trione is a chemical compound with the molecular formula C₄H₄O₃S and a molecular weight of 132.14 g/mol . It is also known by several synonyms, including 3-oxo-2,3-dihydrothiophene 1,1-dioxide and 2-thiolen-4-one S,S-dioxide . This compound is characterized by its solid form and a melting point range of 118-120°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione typically involves the oxidation of thiophene derivatives. One common method is the oxidation of 2,3-dihydrothiophene using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the oxidation process .

Chemical Reactions Analysis

Types of Reactions

2,3-dihydro-1lambda6-thiophene-1,1,3-trione undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the compound back to its thiophene precursor.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Substitution: Electrophiles such as halogens or nitro groups; solvents like chloroform or benzene; temperatures from 0°C to 50°C.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Thiophene precursors.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

2,3-dihydro-1lambda6-thiophene-1,1,3-trione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1lambda6-thiophene-1,1,3-trione involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This reactivity can lead to the modification of these biomolecules, potentially altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

- 3-oxo-2,3-dihydrothiophene 1,1-dioxide

- 2-thiolen-4-one S,S-dioxide

- 2,3-dihydro-3-oxothiophene 1,1-dioxide

- 1,1-dioxothiophen-3-one

Uniqueness

2,3-dihydro-1lambda6-thiophene-1,1,3-trione is unique due to its specific oxidation state and the presence of both a thiophene ring and a sulfone group. This combination of structural features imparts distinct chemical reactivity and potential biological activity, setting it apart from other thiophene derivatives .

Biological Activity

2,3-Dihydro-1lambda6-thiophene-1,1,3-trione is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes a thiophene ring and a trione functional group, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C4H6O3S

- Molecular Weight : 134.15 g/mol

- CAS Number : 6211-59-2

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Oxidation of 2,3-dihydrothiophene using agents like potassium persulfate or oxalyl peroxide.

- Reduction reactions to convert it back to simpler thiophene derivatives.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized derivatives showed effective inhibition against various bacterial strains. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 20 |

| Compound C | P. aeruginosa | 18 |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its effects on cancer cell lines. One notable study evaluated the cytotoxic effects of several thiophene derivatives against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. The findings are summarized below:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound X | MCF-7 | 12.5 | Induces apoptosis |

| Compound Y | HepG-2 | 10.0 | Autophagic cell death |

| Compound Z | MCF-7 | 15.0 | Inhibits kinase activity |

The study indicated that these compounds not only inhibited cell proliferation but also induced apoptosis and autophagy in cancer cells.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Kinase Inhibition : Some derivatives have shown promising results in inhibiting specific kinases involved in cancer progression.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

A recent case study focused on the synthesis and biological evaluation of new thiophene derivatives based on the structure of this compound. The study reported that certain modifications to the thiophene ring enhanced the anticancer properties significantly.

Properties

IUPAC Name |

1,1-dioxothiophen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3S/c5-4-1-2-8(6,7)3-4/h1-2H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGIHNHFMQGPDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C=CS1(=O)=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.